4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide
Overview
Description
“4-bromo-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide” is a chemical compound. It is also known as NPBA and is a potent and selective agonist (activator) of potassium K2P channel TASK-3 (KCNK9) .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 535.3±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 87.9±0.4 cm3, a polar surface area of 112 Å2, and a molar volume of 265.7±3.0 cm3 .Scientific Research Applications
Photodynamic Therapy Applications
A study emphasizes the potential of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their significant singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers for cancer treatment through photodynamic therapy. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underline their therapeutic potential against cancer (Pişkin, Canpolat, & Öztürk, 2020).
Solid-Phase Synthesis Utility
Another significant application is in solid-phase synthesis, where polymer-supported benzenesulfonamides are used as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield a multitude of privileged scaffolds. This review summarizes the strategies and applications of these intermediates, highlighting their versatility and utility in chemical synthesis (Fülöpová & Soural, 2015).
Chemical Transformation and Synthesis
Research also delves into the eco-friendly synthesis of N-(4-amino benzyl)-N,4-dimethyl benzenesulfonamide, demonstrating an economical and environmentally friendly synthetic route. This method showcases the potential of such compounds in various synthetic applications, further underlining the technical value and environmental benefits of these processes (Zhou Zeng-yong, 2008).
Nonlinear Optical Properties
Additionally, the synthesis and study of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts reveal their potential for second-order nonlinear optics. The crystallization into noncentrosymmetric structures of these salts, alongside evaluations of their molecular structures and hyperpolarizabilities, point towards their applications in nonlinear optical materials (Anwar et al., 2000).
Properties
IUPAC Name |
4-bromo-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O4S/c16-10-1-4-12(5-2-10)27(25,26)21-8-7-20-14-6-3-11(22(23)24)9-13(14)15(17,18)19/h1-6,9,20-21H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSVHUOBBCXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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